molecular formula C10H24Cl2N2 B1465947 N-Methyl-N-(pyrrolidin-2-ylmethyl)butan-1-amine dihydrochloride CAS No. 1220027-32-6

N-Methyl-N-(pyrrolidin-2-ylmethyl)butan-1-amine dihydrochloride

Cat. No.: B1465947
CAS No.: 1220027-32-6
M. Wt: 243.21 g/mol
InChI Key: AAIMYABEGFIURG-UHFFFAOYSA-N
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Description

N-Methyl-N-(pyrrolidin-2-ylmethyl)butan-1-amine dihydrochloride is a chemical compound that belongs to the class of organic compounds known as amines. It is characterized by the presence of a pyrrolidine ring, a butyl chain, and a methyl group attached to the nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-(pyrrolidin-2-ylmethyl)butan-1-amine dihydrochloride typically involves the reaction of pyrrolidine with butylamine in the presence of a methylating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process generally includes the purification of the final product through crystallization or distillation to obtain the dihydrochloride salt form.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of corresponding N-oxides.

    Reduction: Reduction reactions may convert the compound into its corresponding amine derivatives.

    Substitution: this compound can participate in substitution reactions, where functional groups on the molecule are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products:

    Oxidation Products: N-oxides.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted amines.

Scientific Research Applications

N-Methyl-N-(pyrrolidin-2-ylmethyl)butan-1-amine dihydrochloride is widely used in scientific research, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving neurotransmitter systems and receptor binding.

    Industry: Used in the production of specialty chemicals and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-Methyl-N-(pyrrolidin-2-ylmethyl)butan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways. This modulation can result in various physiological effects, depending on the specific receptors and pathways involved.

Comparison with Similar Compounds

    N-Methyl-2-pyrrolidone: A solvent with similar structural features but different applications.

    N-Methyl-N-(pyridin-2-ylmethyl)glycine dihydrochloride: Another compound with a similar amine structure but different functional groups.

Uniqueness: N-Methyl-N-(pyrrolidin-2-ylmethyl)butan-1-amine dihydrochloride is unique due to its specific combination of a pyrrolidine ring, a butyl chain, and a methyl group. This unique structure allows it to interact with specific molecular targets in ways that similar compounds may not, making it valuable for certain research and industrial applications.

Properties

IUPAC Name

N-methyl-N-(pyrrolidin-2-ylmethyl)butan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2.2ClH/c1-3-4-8-12(2)9-10-6-5-7-11-10;;/h10-11H,3-9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIMYABEGFIURG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CC1CCCN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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